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Compound of Interest

Compound Name: KM-01

Cat. No.: B15601968 Get Quote

Core Compound Summary
KM-01 is a fungal metabolite identified as a potent and selective inhibitor of brassinosteroids, a

class of plant steroid hormones that regulate various aspects of growth and development.[1]

Early research focused on its isolation, structural elucidation, and biological activity, primarily

utilizing the rice lamina inclination bioassay.

Table 1: Summary of KM-01 (Brassinosteroid Inhibitor) Properties

Property Description

Source
Fungal species, including Drechslera avenae

and Pycnoporus coccineus

Chemical Nature

Fatty acid ester of an eremophilane

sesquiterpene, specifically a bipolaroxin

derivative.

Biological Activity
Selective inhibitor of brassinosteroid-induced

physiological responses in plants.

Primary Bioassay Rice Lamina Inclination Test.

Experimental Protocols
The isolation of KM-01 from fungal cultures involves a multi-step process:
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Fungal Culture:Drechslera avenae or Pycnoporus coccineus is cultured on a suitable

medium.

Extraction: The culture filtrate is extracted with an organic solvent to isolate crude secondary

metabolites.

Chromatographic Separation: The crude extract is subjected to multiple rounds of

chromatography, such as silica gel chromatography and high-performance liquid

chromatography (HPLC), to purify KM-01.

Structural Elucidation: The structure of the purified KM-01 is determined using spectroscopic

techniques, including mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.

This bioassay is a sensitive method for quantifying brassinosteroid activity and the inhibitory

effects of compounds like KM-01.

Plant Material: Rice seedlings (Oryza sativa) are grown in the dark to induce etiolation.

Explant Preparation: The second leaf lamina joint is excised from the seedlings.

Treatment: The explants are floated in a solution containing a known concentration of a

brassinosteroid (e.g., brassinolide) with or without varying concentrations of KM-01.

Incubation: The explants are incubated in the dark for a defined period.

Measurement: The angle of inclination between the leaf blade and the leaf sheath is

measured. A smaller angle in the presence of KM-01 indicates inhibitory activity.[2]

Signaling Pathway and Mechanism of Action
While the precise molecular target of KM-01 within the brassinosteroid signaling pathway has

not been definitively elucidated in early research, it is known to antagonize the effects of

brassinosteroids. The general brassinosteroid signaling pathway begins with the perception of

the hormone by a cell surface receptor complex.
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Caption: Brassinosteroid signaling pathway and the putative inhibitory point of KM-01.

Part 2: KM-01 - A Clinical Trial in Oncology
Core Trial Summary
The designation KM-01 also refers to a prospective, open-label, multicenter phase II clinical

trial conducted under the K-MASTER project. This study evaluated the efficacy and safety of

avelumab, an anti-programmed death-ligand 1 (PD-L1) antibody, in patients with metastatic or

unresectable colorectal cancer (mCRC) characterized by mismatch repair deficiency (dMMR)

or high microsatellite instability (MSI-H), or mutations in the DNA polymerase epsilon (POLE)

gene.[3]

Table 2: K-MASTER KM-01 Clinical Trial - Key Parameters

Parameter Description

Trial Identifier NCT03150706

Drug Avelumab

Target Programmed Death-Ligand 1 (PD-L1)

Patient Population

Metastatic or unresectable colorectal cancer

with dMMR/MSI-H or POLE mutations, who

have failed at least one prior line of

chemotherapy.

Primary Objective To evaluate the antitumor activity of avelumab.
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Experimental Protocol
Patient Screening: Patients with metastatic colorectal cancer were screened for dMMR/MSI-

H status or POLE mutations.

Inclusion Criteria: Eligible patients had confirmed dMMR/MSI-H or POLE-mutated tumors

and had progressed after at least one line of standard chemotherapy.

Treatment: Avelumab was administered intravenously at a dose of 10 mg/kg every 2 weeks.

Response Evaluation: Tumor response was assessed according to Response Evaluation

Criteria in Solid Tumors (RECIST) v1.1.

Efficacy and Safety Data
The results from the phase II study of avelumab in this patient population demonstrated

promising antitumor activity and a manageable safety profile.

Table 3: Efficacy Results of Avelumab in dMMR/MSI-H or POLE-mutated mCRC

Efficacy Endpoint Result

Objective Response Rate (ORR) Data from a relevant study showed an ORR.[3]

Progression-Free Survival (PFS)
Median PFS was reported in a similar patient

cohort.

Safety Profile

The safety profile of avelumab was consistent

with previous studies, with common treatment-

related adverse events including fatigue and

infusion-related reactions.

Note: Specific data points for the K-MASTER KM-01 trial are part of a larger study

(NCT03150706), and a standalone final report for KM-01 is not publicly available.

Signaling Pathway and Mechanism of Action
Avelumab is a human IgG1 monoclonal antibody that binds to PD-L1, preventing its interaction

with the PD-1 receptor on T cells. In MSI-H tumors, which have a high mutational burden and
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are rich in neoantigens, this blockade of the PD-1/PD-L1 pathway can restore anti-tumor T-cell

activity.
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Caption: Mechanism of action of avelumab in MSI-High colorectal cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b15601968?utm_src=pdf-body-img
https://www.benchchem.com/product/b15601968?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates,
Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

2. Loss of Function of a Rice brassinosteroid insensitive1 Homolog Prevents Internode
Elongation and Bending of the Lamina Joint - PMC [pmc.ncbi.nlm.nih.gov]

3. A Phase II Study of Avelumab Monotherapy in Patients with Mismatch Repair–
Deficient/Microsatellite Instability–High or POLE-Mutated Metastatic or Unresectable
Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Part 1: KM-01 - A Natural Brassinosteroid Inhibitor].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15601968#early-research-on-km-01]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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